molecular formula C12H16 B13809619 2,3-Dimethyltetralin CAS No. 21564-92-1

2,3-Dimethyltetralin

Cat. No.: B13809619
CAS No.: 21564-92-1
M. Wt: 160.25 g/mol
InChI Key: NJOXXZPRVMTBBP-UHFFFAOYSA-N
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Description

Contextualization within the Tetralin Chemical Family and Related Aromatic Hydrocarbons

2,3-Dimethyltetralin belongs to the tetralin chemical family, which are derivatives of naphthalene (B1677914) that have been partially hydrogenated. wikipedia.org The core structure of tetralin is 1,2,3,4-tetrahydronaphthalene, a bicyclic aromatic hydrocarbon. wikipedia.orgebi.ac.uk The addition of two methyl groups at the 2 and 3 positions of the saturated ring distinguishes this compound from its parent compound and other isomers like 1,4-dimethyltetralin and 1,5-dimethyltetralin (B1199045). nist.govnih.gov The placement of these methyl groups significantly influences the molecule's physical and chemical properties. solubilityofthings.com

The broader class of aromatic hydrocarbons, including naphthalene and its derivatives, are fundamental building blocks in organic chemistry. ebi.ac.uk Tetralins, as partially saturated analogues, exhibit a blend of properties from both aromatic and aliphatic hydrocarbons. This dual nature allows them to serve as valuable intermediates in the synthesis of more complex molecules. ingentaconnect.com

Significance of Substituted Tetralins in Contemporary Organic Chemistry

Substituted tetralins are significant scaffolds in modern organic chemistry due to their presence in numerous biologically active compounds and their utility as synthetic intermediates. pkusz.edu.cnresearchgate.net The substituents on the tetralin framework play a crucial role in determining the biochemical and pharmacological properties of the resulting molecules. pkusz.edu.cn For instance, various substituted tetralins form the core structure of compounds with potential applications in medicine. ontosight.aiontosight.aipacific.edu

The development of efficient and selective methods for synthesizing substituted tetralins is an active area of research. pkusz.edu.cnacs.org These methods often focus on controlling the regioselectivity and stereoselectivity of the substitution pattern to access specific isomers with desired properties. acs.org The synthesis of specific dimethyltetralin isomers, for example, is important for producing precursors to materials like poly(ethylene naphthalate) (PEN). acs.orgacs.org

Isomeric Considerations and Stereochemical Implications for this compound

The structure of this compound presents interesting stereochemical aspects. The presence of chiral centers at the C2 and C3 positions means that the molecule can exist as multiple stereoisomers. Specifically, it can exist as cis and trans isomers, where the methyl groups are on the same or opposite sides of the ring, respectively. Each of these can also have enantiomers, leading to a total of four possible stereoisomers. The specific stereochemistry of the molecule can significantly impact its physical properties and its interactions in a chiral environment. lookchem.combrainly.com

The different stereoisomers of dimethyltetralins can exhibit distinct properties and may be relevant in different research contexts. core.ac.uk The ability to synthesize and separate these specific isomers is crucial for detailed studies of their individual characteristics.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound and its isomers spans several key domains:

Organic Synthesis: As a substituted tetralin, it serves as a building block for more complex organic molecules. ingentaconnect.com For example, dimethyltetralins are precursors in the synthesis of dimethylnaphthalenes. core.ac.ukgoogle.com

Materials Science: Dimethylnaphthalenes, which can be derived from dimethyltetralins, are important monomers for high-performance polymers. acs.orgacs.org

Geochemistry: Methylated tetralins and naphthalenes can serve as biomarkers in petroleum exploration, with their distribution providing information about the maturation of hydrocarbon deposits. nasa.gov

Natural Products Chemistry: The tetralin framework is found in a variety of natural products, including some lignans. naturalproducts.netnaturalproducts.net While this compound itself may not be a common natural product, the study of its properties can provide insights into the behavior of related natural compounds. solubilityofthings.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H16
Molecular Weight160.26 g/mol
Boiling Point232.5°C at 760 mmHg lookchem.com
Melting Point-2.5°C lookchem.com
Density0.909 g/cm³ lookchem.com
Flash Point87.9°C lookchem.com
Refractive Index1.5230 lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21564-92-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-6,9-10H,7-8H2,1-2H3

InChI Key

NJOXXZPRVMTBBP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2CC1C

Origin of Product

United States

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 2,3 Dimethyltetralin

Dehydrogenation Reactions to Dimethylnaphthalenes

The conversion of 2,3-Dimethyltetralin to its aromatic counterpart, dimethylnaphthalene, is an endothermic dehydrogenation reaction that requires a catalyst to proceed efficiently uh.edursc.org. This process involves the removal of hydrogen atoms from the saturated ring of the tetralin structure, leading to the formation of a fully aromatic naphthalene (B1677914) core.

Catalytic Dehydrogenation Mechanisms and Kinetics

The catalytic dehydrogenation of tetralin derivatives, including this compound, typically occurs on metallic active sites of heterogeneous catalysts, such as platinum or palladium supported on materials like alumina (B75360) rsc.orgresearchgate.net. The reaction is generally understood to proceed through a stepwise mechanism involving the sequential removal of hydrogen atoms.

Influence of Catalyst Structure and Reaction Parameters on Product Selectivity and Conversion

The efficiency and outcome of the dehydrogenation of this compound are highly dependent on the catalyst's properties and the operational parameters. Bifunctional catalysts, which possess both metallic sites for dehydrogenation and acidic sites on the support, play a crucial role mdpi.com.

Catalyst Structure: The choice of metal and support is critical. Platinum (Pt) and Palladium (Pd) are highly active metals for dehydrogenation rsc.orgmdpi.com. Bimetallic catalysts, such as Pt-Sn supported on alumina (Al₂O₃), often exhibit superior performance by improving selectivity and reducing undesirable side reactions like coking mdpi.com. The support material, typically alumina, provides high thermal stability and a porous structure that facilitates the reaction mdpi.com. The acidity of the support can also influence side reactions, including isomerization researchgate.net.

Reaction Parameters:

Temperature: As an endothermic process, increasing the reaction temperature generally increases the conversion of this compound. However, excessively high temperatures can lead to side reactions like cracking and deep dehydrogenation, which results in coke formation uh.edu. Studies on similar systems show an optimal temperature range for maximizing the desired product yield mdpi.combirmingham.ac.uk.

Pressure: Dehydrogenation reactions produce hydrogen gas, and according to Le Chatelier's principle, lower pressures favor the forward reaction, thus increasing conversion.

Catalyst Promoters: The addition of promoters, such as sodium (Na) to a Pt/Al₂O₃ catalyst, can modify the catalyst's acidic and metallic properties. This modification can significantly decrease deactivation caused by coke deposition by poisoning the stronger acid sites and altering the geometry of the metallic phase researchgate.net.

The following table illustrates the typical influence of reaction temperature on the conversion and selectivity for the dehydrogenation of a tetralin-like compound over a NiMo/Al₂O₃ catalyst, which serves as a model for the behavior of this compound.

Effect of Temperature on Naphthalene Hydrogenation/Dehydrogenation Equilibrium
Reaction Temperature (°C)Extent of Hydrogenation (Conversion)Comment
2100.23Lower conversion at lower temperatures.
3000.30Optimal temperature for hydrogenation activity in this study.
3800.11Decreased conversion, dehydrogenation is favored. mdpi.com

Data based on a model system of naphthalene hydrogenation, illustrating the temperature-dependent equilibrium which similarly affects the reverse dehydrogenation reaction. mdpi.com

Isomerization Phenomena Accompanying Dehydrogenation

During the catalytic dehydrogenation process, particularly on bifunctional catalysts with acidic supports, isomerization of the dimethyltetralin reactant or the dimethylnaphthalene product can occur researchgate.net. This means that the methyl groups on the carbon skeleton can migrate, leading to a mixture of different dimethylnaphthalene isomers in the final product, not just the 2,3-isomer. For example, 2,3-dimethylnaphthalene (B165509) might isomerize to form more thermodynamically stable isomers like 2,6-dimethylnaphthalene (B47086) or 2,7-dimethylnaphthalene (B47183) ankara.edu.tr. The extent of this isomerization is influenced by the acidity of the catalyst support and the reaction temperature colab.ws.

Isomerization Dynamics and Interconversion of Dimethyltetralin Isomers

The isomerization of dimethyltetralins is a significant reaction pathway, often studied with the goal of producing specific, high-value isomers like 2,6-dimethyltetralin, a precursor for advanced polymers colab.ws.

Intra-molecular Rearrangements and Thermodynamic Driving Forces

The interconversion between dimethyltetralin isomers proceeds primarily through intramolecular rearrangements, such as 1,2-methyl shifts. This process involves the migration of a methyl group to an adjacent carbon atom, facilitated by a carbocation intermediate formed on an acid catalyst site.

The direction and equilibrium of these isomerization reactions are governed by thermodynamics. The primary driving force is the relative stability of the different isomers nist.gov. Isomers with less steric hindrance between the methyl groups and the fused ring structure are generally more thermodynamically stable. Computational studies, using methods like density functional theory (DFT), can predict the relative energies and thermodynamic properties of various isomers, helping to determine the equilibrium composition at a given temperature mdpi.com. The ultimate goal of isomerization is often to enrich the product mixture with the most stable and desired isomer.

Heterogeneous Catalytic Isomerization over Solid Acid Catalysts (e.g., Zeolites)

Solid acid catalysts are highly effective for the isomerization of dimethyltetralins. Zeolites, in particular, are widely used due to their strong acidic sites, high thermal stability, and shape-selective properties nih.govrsc.org. The porous structure of zeolites can influence the reaction by allowing certain isomers to form or diffuse out more readily than others.

The catalytic performance is dependent on the type of zeolite and its properties. For instance, BEA-type zeolites (H-BEA) have been shown to be effective for dimethyltetralin isomerization colab.ws. The acidity of the zeolite, often determined by the silicon-to-aluminum (Si/Al) ratio, is a key parameter; a lower Si/Al ratio generally corresponds to a higher concentration of acid sites. Studies have found that an optimal Si/Al ratio exists for maximizing the yield of a specific isomer like 2,6-dimethyltetralin colab.ws. Modification of zeolites, for example by impregnating them with metals like Zirconium (Zr), can significantly enhance their activity and selectivity for specific isomers ankara.edu.tr.

The following table presents data on the isomerization of a dimethyltetralin mixture over an H-BEA zeolite catalyst, showing the product distribution at a specific temperature.

Isomerization of Dimethyltetralin (DMT) over H-BEA (Si/Al=12.5) at 200°C colab.ws
IsomerYield (%)
2,6-DMT14.9
Other DMT IsomersPresent in mixture

This study highlights that isomerization over H-BEA zeolites is feasible even at moderate temperatures, allowing for the targeted production of valuable isomers like 2,6-DMT. colab.ws

Kinetic and Mechanistic Studies of Isomerization Processes

The isomerization of this compound is a significant reaction, particularly in the context of producing specific isomers of dimethylnaphthalene, which are valuable precursors for advanced materials. The process typically involves skeletal rearrangements catalyzed by acidic materials, such as zeolites.

Catalytic Isomerization over Zeolites:

Zeolite catalysts are widely employed for the isomerization of alkylaromatic compounds due to their shape-selective properties and strong acid sites. The isomerization of this compound over zeolites is understood to proceed through a series of carbenium ion intermediates. The reaction mechanism generally involves the following steps:

Protonation: The aromatic ring of this compound is protonated by a Brønsted acid site on the zeolite, forming a carbocation.

Isomerization: The carbocation undergoes intramolecular rearrangements, such as methyl group migrations (1,2-shifts) or ring contraction-expansion pathways, leading to different structural isomers.

Deprotonation: The isomerized carbocation loses a proton to the zeolite framework, regenerating the aromatic system and releasing the isomerized product.

Kinetic studies on the isomerization of similar molecules, such as dimethylnaphthalenes over zeolite catalysts, reveal that the reaction rates are influenced by several factors including temperature, pressure, and the specific type of zeolite used. The pore structure and acidity of the zeolite play a crucial role in determining the product distribution by influencing the formation and stability of different transition states. For instance, medium-pore zeolites like ZSM-5 can favor the formation of specific isomers due to steric constraints within their channel systems.

While specific kinetic parameters for the isomerization of this compound are not extensively reported in publicly available literature, the principles governing the isomerization of other alkylated naphthalenes and tetralins provide a strong basis for understanding its behavior. The relative stability of the various carbenium ion intermediates is a key factor in determining the final product distribution. Computational studies, such as those employing Density Functional Theory (DFT), have been used to model the potential energy surfaces of similar isomerization reactions, providing insights into the most favorable reaction pathways and the structures of the transition states involved nih.gov.

Hydrogen Transfer Reactions Involving this compound

This compound as a Hydrogen Donor Solvent in Organic Reactions

Tetralin and its alkylated derivatives are well-established as effective hydrogen donor solvents in a variety of chemical transformations, most notably in the liquefaction of coal and the upgrading of heavy oils frontiersin.orgnih.govfrontiersin.orgnih.gov. This compound, with its labile benzylic hydrogens, is expected to exhibit similar or even enhanced hydrogen-donating capabilities.

The efficacy of this compound as a hydrogen donor is influenced by reaction conditions such as temperature and the presence of catalysts. At elevated temperatures, the C-H bonds at the benzylic positions (positions 1 and 4) become more susceptible to homolytic cleavage, facilitating the release of hydrogen atoms.

Application in Coal Liquefaction:

In the context of direct coal liquefaction, this compound can act as a shuttle for hydrogen. It can be hydrogenated to its tetralin form and then donate this hydrogen to the coal matrix, breaking down its complex structure into smaller, more soluble fragments frontiersin.orgnih.govfrontiersin.orgnih.gov. Studies on tetralin in coal liquefaction have shown that its transformation rate and hydrogen-donating capacity are temperature-dependent. At lower temperatures (around 380°C), tetralin primarily acts by transferring active hydrogen, while at higher temperatures (around 420°C), it undergoes dehydrogenation to provide active hydrogen frontiersin.orgnih.govnih.gov. It is reasonable to assume that this compound would follow similar behavior.

The following table summarizes the transformation of tetralin at different temperatures during coal liquefaction, which can be considered analogous to the expected behavior of this compound.

Temperature (°C)Transformation Rate of Tetralin (%)Primary Role
38034.72Transferring active hydrogen
42052.74Dehydrogenation to provide active hydrogen

Data adapted from studies on tetralin in direct coal liquefaction frontiersin.orgnih.gov.

Investigation of Hydrogen Transfer Mechanisms in Complex Systems

The mechanism of hydrogen transfer from tetralin-based donor solvents to acceptor molecules in complex systems is generally believed to proceed through a free-radical pathway nih.gov. The process can be initiated by the thermal homolysis of a weak bond in the acceptor molecule (e.g., in the coal structure), generating a radical.

The key steps in the hydrogen transfer mechanism are:

Initiation: Thermal cleavage of bonds in the acceptor molecule (A-B) to form radicals. A-B → A• + B•

Hydrogen Abstraction: The generated radicals abstract a hydrogen atom from the benzylic position of this compound. A• + C₁₂H₁₆ → AH + C₁₂H₁₅•

Propagation: The resulting tetralinyl radical can then participate in further reactions, such as donating another hydrogen atom or undergoing rearrangement.

Termination: Radicals can combine to form stable products.

The presence of the two methyl groups on the aromatic ring of this compound can influence the hydrogen donation process. Electron-donating methyl groups can slightly weaken the benzylic C-H bonds, potentially increasing the rate of hydrogen abstraction compared to unsubstituted tetralin.

Isotope labeling studies with deuterated tetralin have been instrumental in elucidating the pathways of hydrogen transfer in coal liquefaction frontiersin.orgnih.gov. These studies have confirmed that hydrogen is indeed transferred from the donor solvent to the coal fragments. Similar experimental approaches could provide precise details on the hydrogen transfer mechanisms involving this compound.

A simplified schematic of the hydrogen transfer and dehydrogenation of a tetralin-based molecule is shown below:

Functionalization and Derivatization Reactions of the Tetralin Nucleus

Electrophilic Aromatic Substitution and Alkyl Side Chain Modification

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The two methyl groups are activating, ortho-, para-directing substituents. However, the fused saturated ring also influences the regioselectivity of these reactions. The positions on the aromatic ring available for substitution are C-5, C-6, C-7, and C-8. Given the directing effects of the alkyl groups, substitution is expected to occur primarily at the positions ortho and para to the methyl groups, which are the C-5 and C-8 positions, and to a lesser extent at the C-6 and C-7 positions.

Friedel-Crafts Acylation:

Friedel-Crafts acylation of 2,3-dimethylnaphthalene, a close analogue of this compound, has been studied and provides valuable insights. The acetylation and benzoylation of 2,3-dimethylnaphthalene yield a mixture of 1-, 5-, and 6-monoacyl derivatives rsc.org. By analogy, the acylation of this compound is expected to yield primarily the 5- and 6-acyl derivatives. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) sigmaaldrich.commasterorganicchemistry.comwikipedia.org.

Nitration:

Nitration of this compound can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced at the 5- or 6-position, guided by the activating effect of the methyl groups researchgate.net.

Halogenation:

Halogenation, such as bromination, can be carried out in the presence of a Lewis acid catalyst. Quantum chemical studies on the bromination of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene (a derivative of this compound) have shown that substitution occurs at the α-methylene position (C-2) under certain conditions, and at the aromatic positions 5 and 8 under others semanticscholar.org. This suggests that the reaction conditions can be tuned to achieve selective halogenation on either the aliphatic or aromatic part of the this compound molecule.

Alkyl Side Chain Modification:

While the primary focus is often on the aromatic ring, the methyl groups themselves can undergo modification under certain conditions, such as free-radical halogenation.

Ring-Opening Reactions and Associated Catalytic Pathways

The ring-opening of naphthenic molecules like this compound is a key reaction in the production of high-quality diesel fuels, as it can improve the cetane number of the fuel. These reactions are typically carried out over bifunctional catalysts that possess both metal and acid sites abo.fi.

Catalytic Pathways:

The ring-opening of this compound can proceed through several catalytic pathways:

Hydrogenolysis on Metal Catalysts: Noble metals such as platinum (Pt), palladium (Pd), and iridium (Ir) supported on materials like alumina (Al₂O₃) or silica (SiO₂) can catalyze the direct hydrogenolysis of the C-C bonds in the saturated ring abo.fiou.edu. The reaction involves the adsorption of the tetralin molecule onto the metal surface, followed by C-C bond cleavage and hydrogenation.

Acid-Catalyzed Ring Opening: Solid acid catalysts, such as zeolites, can initiate ring-opening through a mechanism involving carbenium ion intermediates. The reaction often proceeds via a ring-contraction step, where the six-membered saturated ring isomerizes to a five-membered ring (an indane derivative), which is then subsequently opened ou.edu.

Bifunctional Catalysis: The most effective catalysts for selective ring opening are often bifunctional, combining a metal function for hydrogenation/dehydrogenation and an acid function for isomerization and cracking. In this mechanism, the this compound can first be dehydrogenated on a metal site to an olefinic intermediate. This intermediate can then be protonated on an acid site to form a carbenium ion, which undergoes isomerization and ring-opening. The resulting unsaturated, ring-opened product is then hydrogenated on a metal site.

The selectivity of the ring-opening reaction is crucial. Ideally, the ring is opened to form linear or lightly branched paraffins, which have high cetane numbers. The product distribution is highly dependent on the catalyst type, the reaction temperature, and the hydrogen pressure. For instance, iridium-based catalysts have shown high selectivity for the opening of C-C bonds at substituted positions in dimethylcyclohexanes, which is a desirable outcome for improving the cetane number ou.edu.

The following table lists the catalysts and potential products for the ring-opening of naphthenic molecules, which are analogous to this compound.

Catalyst TypeActive SitesTypical Products
Metal Catalysts (e.g., Pt/Al₂O₃, Ir/SiO₂)MetalBranched and linear paraffins
Acid Catalysts (e.g., Zeolites)Brønsted/Lewis acid sitesIsomerized and cracked products, often with lower cetane numbers
Bifunctional Catalysts (e.g., Pt/Zeolite)Metal and AcidA mix of isomerized and ring-opened products, with selectivity dependent on metal-acid balance

Oxidative Transformations for Industrial Feedstocks (e.g., Dicarboxylic Acids)

The general mechanism for the oxidation of alkylated aromatic hydrocarbons often involves the catalytic oxidation of the alkyl groups. For instance, the liquid-phase oxidation of 2,6-dimethylnaphthalene utilizes a catalyst system typically comprising cobalt, manganese, and bromine in an acetic acid solvent. google.com This process converts the methyl groups into carboxylic acid groups. google.com One might hypothesize a similar approach for this compound, where the methyl groups on the saturated ring could be targeted for oxidation. However, without specific experimental studies, any proposed pathway or resulting dicarboxylic acid products would be purely speculative.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Similarly, a comprehensive search of scientific databases did not yield specific experimental data on the reaction kinetics or a thorough thermodynamic analysis of this compound transformations. Kinetic studies on the oxidation of the parent compound, tetralin, have been conducted, providing insights into the general reactivity of the tetralin core. dtic.mil These studies often focus on autoxidation and the role of initiators and catalysts. dtic.mil

Thermodynamic data for tetralin and other related compounds are available in databases such as the NIST WebBook. chemeo.comnist.gov This information includes properties like enthalpy of formation, heat capacity, and vapor pressure. However, specific thermodynamic values for this compound are not present in these publicly accessible databases. While computational methods could be used to estimate these properties, experimentally validated data, which is crucial for accurate kinetic and thermodynamic analysis, is absent from the available literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyltetralin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 2,3-dimethyltetralin, offering detailed information about the connectivity and spatial arrangement of atoms.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information for the structural elucidation of this compound. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between neighboring protons, which is crucial for determining the relative stereochemistry (cis or trans) of the methyl groups. Similarly, the ¹³C NMR spectrum, often acquired with broadband proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicative of its hybridization and bonding environment. libretexts.orglibretexts.org

For instance, the aromatic protons of the tetralin core typically resonate in the downfield region (around 7.0 ppm), while the aliphatic protons of the saturated ring and the methyl groups appear in the upfield region. The specific chemical shifts and coupling patterns can distinguish between different isomers of dimethyltetralin. nist.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on the solvent and experimental conditions.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.2125.0 - 135.0
Benzylic CH₂2.7 - 2.929.0 - 35.0
Aliphatic CH1.5 - 2.030.0 - 40.0
Methyl CH₃0.9 - 1.215.0 - 20.0

This table is a generalized representation. Actual values would be specific to the cis or trans isomer.

To unambiguously assign all proton and carbon signals and to understand the conformational preferences of the molecule, a suite of 2D NMR experiments is employed. princeton.eduyoutube.comcreative-biostructure.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, establishing the connectivity within the spin systems of the aliphatic and aromatic rings. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the protons are close in space, which is critical for determining the stereochemistry (cis/trans) and the preferred conformation of the flexible saturated ring. mdpi.com For example, a NOE between the two methyl groups would strongly suggest a cis relationship.

These techniques, when used in combination, allow for a comprehensive and detailed structural and conformational analysis of this compound. nih.gov

In solid-state NMR, the chemical shift is an anisotropic property, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the chemical shift tensor, which has three principal values (σ₁₁, σ₂₂, σ₃₃). illinois.edunist.gov The span of the tensor (Ω = σ₁₁ - σ₃₃) and the individual principal values are highly sensitive to the local electronic structure and geometry around the carbon nucleus. illinois.eduresearchgate.net

For this compound, measuring the ¹³C chemical shift tensor principal values for each carbon atom can provide detailed information about bonding and conformation that is averaged out in solution-state NMR. illinois.edunist.gov For example, the tensor values for the aromatic carbons are characteristic of sp²-hybridized carbons in a benzenoid ring system, while those for the aliphatic and methyl carbons reflect their sp³ hybridization. mpg.de Subtle changes in these values can be correlated with specific conformational features of the saturated ring. illinois.edu

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for determining the absolute configuration of chiral molecules like this compound. e-bookshelf.de

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. wikipedia.org For a chiral molecule like this compound, the CD spectrum will show positive or negative peaks, known as Cotton effects, in the regions where its chromophores absorb light. mgcub.ac.in

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with that of a related compound of known absolute configuration or with a spectrum predicted by theoretical calculations. mtoz-biolabs.comnih.gov The sign of the Cotton effects associated with specific electronic transitions can be related to the spatial arrangement of the atoms, allowing for the assignment of the (R,R), (S,S), (R,S), or (S,R) configuration to the chiral centers. mtoz-biolabs.comhebmu.edu.cn

The UV absorption of the tetralin system is dominated by the transitions of the benzene (B151609) chromophore. The two lowest energy transitions are the ¹Lₐ and ¹Lₑ bands. hebmu.edu.cn In a chiral tetralin derivative like this compound, the chiral aliphatic ring perturbs the symmetric benzene chromophore, making these transitions optically active and giving rise to Cotton effects in the CD spectrum.

A helicity rule has been developed for chiral tetralins: the sign of the Cotton effect associated with the ¹Lₑ band (around 260-280 nm) is related to the helicity (P or M) of the non-aromatic ring. hebmu.edu.cnresearchgate.net For a tetralin with no pseudoaxial substituent at the benzylic C4 position and an unsubstituted benzene ring, a P-helicity (clockwise twist) of the saturated ring leads to a positive Cotton effect, while an M-helicity (counter-clockwise twist) results in a negative Cotton effect. hebmu.edu.cn By determining the relative configuration (cis or trans) from NMR data and then observing the sign of the ¹Lₑ Cotton effect, the absolute configuration of this compound can be confidently assigned. hebmu.edu.cnresearchgate.net

Theoretical Correlations between Chiroptical Data and Molecular Conformation

The relationship between a molecule's three-dimensional structure (conformation) and its chiroptical properties, such as optical rotatory dispersion (ORD) and circular dichroism (CD), is a cornerstone of stereochemical analysis. For chiral molecules like the enantiomers of this compound, theoretical calculations are indispensable for correlating experimental chiroptical data with the absolute configuration and conformational preferences of the molecule.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the chiroptical properties of different possible conformations (conformers) of a molecule. By calculating the expected CD spectra for various stable conformers of (R)- and (S)-2,3-Dimethyltetralin, a weighted average spectrum can be generated based on the predicted Boltzmann population of each conformer. This computed spectrum is then compared with the experimentally measured CD spectrum. A good match allows for the unambiguous assignment of the molecule's absolute configuration. This approach has been successfully applied to a wide range of organic molecules, including complex natural products and chiral synthetic compounds.

While specific studies detailing the theoretical correlation of chiroptical data for this compound are not extensively documented in readily available literature, the methodology is a standard and powerful tool in modern organic chemistry for structural elucidation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Both FT-IR and Raman spectroscopy are powerful for identifying the functional groups within a molecule, though they operate on different principles. FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment. gatewayanalytical.comedinst.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecule's polarizability. gatewayanalytical.comedinst.comhoriba.com Consequently, these techniques are often complementary.

For this compound, the key functional groups are the aromatic ring and the aliphatic portions of the molecule.

Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene ring typically appear as sharp bands in the 3100-3000 cm⁻¹ region in both IR and Raman spectra.

Aliphatic C-H Stretching: The C-H bonds of the saturated six-membered ring and the methyl groups give rise to strong absorptions in the 3000-2850 cm⁻¹ region. scifiniti.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce characteristic peaks in the 1600-1450 cm⁻¹ range. sapub.org

Aliphatic C-H Bending: The bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ region. scifiniti.com

Aromatic C-H Bending (Out-of-Plane): Strong bands in the IR spectrum below 900 cm⁻¹ are indicative of the substitution pattern on the aromatic ring.

The following table summarizes the expected vibrational bands for this compound.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Activity
Aromatic C-H Stretch3100 - 3000IR & Raman
Aliphatic C-H Stretch3000 - 2850IR & Raman
Aromatic C=C Stretch1600 - 1450IR & Raman
Aliphatic C-H Bending1470 - 1350IR & Raman
Out-of-Plane C-H Bending900 - 675Strong in IR

Investigation of Molecular Vibrations in Different Phases (e.g., Vapor-Phase)

Studying a molecule's vibrational spectra in different physical phases (gas, liquid, solid) can reveal insights into intermolecular interactions. Vapor-phase IR spectroscopy, for instance, examines molecules in a largely isolated state, free from the strong intermolecular forces present in condensed phases. nist.gov

In the liquid or solid phase, molecular vibrations can be influenced by interactions with neighboring molecules, leading to broadened spectral bands and shifts in peak positions. In contrast, vapor-phase spectra often exhibit sharper and more defined absorption bands. For smaller molecules, fine rotational-vibrational structures can be resolved. While specific vapor-phase studies on this compound are sparse, the principles are well-established for related compounds. nist.govmdpi.com Comparing the vapor-phase spectrum to the liquid-phase spectrum would highlight the effects of intermolecular forces on the vibrational modes of the tetralin structure.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.edu

Qualitative and Quantitative Analysis of Complex Reaction Mixtures

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing complex volatile and semi-volatile mixtures, such as petroleum distillates, essential oils, and products from chemical reactions. imreblank.chhelsinki.fi The gas chromatograph separates the individual components of the mixture, which are then introduced one by one into the mass spectrometer for identification. researchgate.net

Tetralin derivatives, including various dimethyltetralin isomers, are known constituents of crude oil and have been identified in biodegraded petroleum samples using comprehensive GCxGC-ToFMS, an advanced form of GC-MS. oregonstate.edu Such analysis is critical for petroleum exploration and environmental fingerprinting. oregonstate.edu The technique allows for the qualitative identification of isomers like this compound even in a complex matrix and can be adapted for quantitative analysis, often by using an internal standard and creating calibration curves. imreblank.ch For example, GC-MS has been used to identify and quantify 1,5-Dimethyltetralin (B1199045) in the essential oil of Xanthium strumarium.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental formula. bioanalysis-zone.comchromatographyonline.com This is a significant advantage over low-resolution MS, which provides only nominal integer masses. bioanalysis-zone.comuni-saarland.de

For this compound, the molecular formula is C₁₂H₁₆. Using the exact masses of the most common isotopes (¹²C = 12.000000, ¹H = 1.007825), the theoretical monoisotopic mass can be calculated with high precision.

HRMS is also invaluable for fragment analysis. After the initial ionization, the molecular ion of this compound can undergo fragmentation. uni-saarland.de By measuring the exact mass of each fragment ion, its elemental formula can be determined, providing strong evidence for the proposed fragmentation pathways and confirming the structure of the parent molecule. Common fragmentation patterns for alkyl-substituted tetralins involve the loss of alkyl groups and cleavages of the saturated ring. The molecular ion for isomers like 2,7-dimethyltetralin is observed at m/z 160, and this would be expected for this compound as well. nist.gov

The table below illustrates the power of HRMS for identifying this compound.

Ion Formula Nominal Mass (Da) Calculated Exact Mass (Da) Key Information Provided by HRMS
Molecular Ion[C₁₂H₁₆]⁺160160.12520Unambiguously confirms the elemental formula, distinguishing it from other formulas with the same nominal mass.
Fragment Ion[C₁₁H₁₃]⁺145145.10173Corresponds to the loss of a methyl group (•CH₃). HRMS confirms the fragment's composition.
Fragment Ion[C₁₀H₁₀]⁺130130.07825Corresponds to the loss of an ethyl group (•C₂H₅), likely via retro-Diels-Alder fragmentation of the aliphatic ring. HRMS verifies the elemental formula of this key fragment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the electron density distribution within the crystal and, consequently, the positions of the individual atoms, their bond lengths, and the angles between them. This provides an unambiguous determination of the molecule's solid-state structure and conformation.

Despite the utility of this technique in structural chemistry, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of published X-ray crystallographic data for this compound. While the synthesis and properties of various dimethyltetralin isomers have been reported in the context of catalytic studies and as precursors for other compounds, a specific single-crystal X-ray diffraction study for this compound has not been documented.

The lack of available crystallographic data means that detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular geometry in the solid state remains undetermined. Such data would be invaluable for understanding the conformational preferences of the tetralin ring system when substituted with methyl groups at the 2 and 3 positions and for elucidating the intermolecular packing forces that govern its crystal lattice.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into the preferred conformations and structural parameters of this compound. However, these theoretical models await experimental validation that a successful X-ray crystallographic analysis would provide.

Computational Chemistry and Theoretical Modeling of 2,3 Dimethyltetralin

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the properties of 2,3-Dimethyltetralin. researchgate.netnih.gov These methods offer a balance between accuracy and computational cost, making them suitable for studying a range of molecular characteristics. researchgate.net

Geometry Optimization and Conformational Analysis of Isomers

The initial step in many computational studies involves geometry optimization, a process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. taltech.ee For this compound, which has stereoisomers (cis and trans), this process is crucial for understanding their relative stabilities.

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. taltech.ee For the flexible saturated ring of this compound, various conformers, such as chair and boat forms, can exist. Computational methods can systematically search the conformational space to identify low-energy structures. conflex.net For instance, studies on similar cyclic systems like methylcyclohexane (B89554) show that different conformers can have varying energies, with one being predominantly favored at room temperature. github.com The energy difference between these conformers dictates their population distribution.

Table 1: Theoretical Conformational Analysis of a Substituted Cyclohexane (B81311) Ring
ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial0.0~95
Axial~1.8~5

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory, HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. mdpi.com

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. journalirjpac.com This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. The electronic properties, such as ionization potential and electron affinity, can also be derived from HOMO and LUMO energies. ijcce.ac.ir

Table 2: Calculated Electronic Properties of a Model Aromatic Hydrocarbon
ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-0.5
HOMO-LUMO Gap5.7

Calculation of Reaction Energetics, Activation Barriers, and Transition States

Computational chemistry is instrumental in studying the energetics of chemical reactions involving this compound. acs.org This includes calculating the enthalpy and free energy changes for reactions, which determine their spontaneity. A crucial aspect is the determination of the activation energy, which is the energy barrier that must be overcome for a reaction to occur. libretexts.orgnumberanalytics.com A higher activation barrier corresponds to a slower reaction rate. atlanticoer-relatlantique.ca

Force Field Theory for Conformational and Strain Energy Analysis

While quantum mechanics provides high accuracy, molecular mechanics (MM) methods, which use force fields, are computationally less expensive and are particularly useful for large systems and extensive conformational searches. taltech.ee A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates.

For this compound, force fields can be used to rapidly evaluate the energies of numerous conformers and to calculate the strain energy associated with different ring puckering and substituent orientations. This approach is valuable for an initial, broad exploration of the conformational landscape before employing more rigorous quantum mechanical methods for refining the energies of the most stable conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of atoms change over time. bnl.gov This allows for the investigation of dynamic processes and intermolecular interactions.

For this compound, MD simulations can be used to explore its behavior in the liquid phase, including how molecules interact with each other. nih.gov These simulations can provide insights into properties like diffusion and viscosity. The development of an accurate force field is a prerequisite for reliable MD simulations. nih.gov Ab initio computations are often used to derive the necessary parameters for the force field. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. researchgate.net

For this compound, quantum chemical calculations can predict its infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies correspond to the different modes of vibration within the molecule. Comparing the predicted spectrum with the experimental one can help in assigning the observed spectral bands to specific molecular motions.

Similarly, UV-Vis spectra, which are related to electronic transitions, can be predicted using methods like Time-Dependent DFT (TD-DFT). ijsrst.com These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. nih.gov The analysis of the molecular orbitals involved in these transitions can further elucidate the nature of the electronic excitations. science-softcon.de

Table 3: Predicted Spectroscopic Data for a Tetralin Derivative
Spectroscopic TechniquePredicted ParameterTypical Calculated Value
IR SpectroscopyC-H Stretch Frequency2900-3100 cm-1
UV-Vis Spectroscopyλmax (Electronic Transition)~270 nm
NMR Spectroscopy13C Chemical Shift (Aromatic)120-140 ppm

Mechanistic Elucidation through Computational Approaches

Computational chemistry and theoretical modeling have become indispensable tools for elucidating the complex reaction mechanisms involving substituted tetralins. While experimental studies provide crucial data on reaction outcomes and kinetics, computational approaches offer a molecular-level view of reaction pathways, transition states, and intermediates that are often transient and difficult to characterize empirically. For compounds like this compound and its isomers, theoretical calculations, particularly using Density Functional Theory (DFT), have provided profound insights into mechanisms such as dehydrogenation, isomerization, and hydrogen transfer.

Detailed research findings from computational studies on related dimethyltetralin systems have been pivotal in distinguishing between competing mechanistic pathways. For instance, in the dehydrogenation of dimethyltetralins mediated by quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), several routes, including single electron transfer (SET), hydrogen atom transfer (HAT), or hydride transfer, are plausible. nsf.gov Computational investigations have been employed to determine the most energetically favorable pathway. A comprehensive computational study on the DDQ-mediated oxidation of analogous benzylic and allylic ethers explored the energetics of these different pathways. nsf.gov The findings from this type of analysis revealed that the single electron and hydrogen atom transfer pathways were prohibitively high in energy, strongly indicating that the reaction proceeds via a hydride transfer mechanism. nsf.gov This process involves the formation of a carbocationic intermediate, which is a key step in subsequent rearrangements and aromatization. nsf.gov The dehydrogenation of 1,1-dimethyltetralin (B155495) to 1,2-dimethylnaphthalene, for example, is proposed to occur through the loss of a benzylic hydride to form a cation, which then facilitates a methyl group migration and subsequent proton loss to yield the final aromatic product. nsf.gov

Further illustrating the power of these theoretical methods, DFT calculations have been successfully used to predict and rationalize the reactivity of different hydrogen-donor molecules in catalytic reactions. In a study investigating the conversion of 1-tetralone (B52770) over a HY zeolite catalyst, the efficiency of various hydrocarbons as hydrogen donors was examined. ou.edu The study included 1,5-dimethyl tetralin (DMT), a structural isomer of this compound. ou.edu The experimental results showed a clear trend in the hydrogen transfer ability of the donors. ou.edu DFT calculations were performed to determine the hydride dissociation energy for each donor, providing a theoretical basis for the observed reactivity. ou.edu The calculated energies correlated directly with the experimentally observed efficiency of hydrogen transfer, demonstrating that 1,5-dimethyltetralin (B1199045) is a significantly better hydride donor than tetralin or decalin. ou.edu This agreement underscores the predictive power of DFT in understanding reaction mechanisms. ou.edu

The data below, derived from a study on 1-tetralone conversion, showcases the correlation between DFT-calculated hydride dissociation energies and the experimentally observed hydrogen transfer ability, represented by the naphthalene-to-naphthol product ratio. ou.edu

Table 1: Correlation of DFT-Calculated Hydride Dissociation Energy with Experimental Hydrogen Transfer Ability ou.edu
Hydrogen Donor MoleculeHydride Dissociation Energy (kcal/mol) - Calculated by DFTHydrogen Transfer Ability (Naphthalene/Naphthol Ratio) - Experimental
1,5-Dimethyl tetralin (DMT)79.41.18
Tetralin84.10.54
Decalin94.70.50
n-Decane101.50.08

These computational approaches are not limited to energetic calculations. They are also used to model the geometries of transition states, which represent the highest energy point along a reaction coordinate. The structural details of these transition states, such as bond lengths and angles, are critical for understanding stereochemical outcomes and the influence of substituents on reaction rates. While specific computational data on this compound is not extensively documented in literature, the principles derived from studies on its isomers provide a robust framework for predicting its behavior. Theoretical investigations into the isomerization of similar molecules have compared different pathways, such as in-plane inversion versus out-of-plane torsion, to identify the operative mechanism by calculating the associated energy barriers. rsc.org Such analyses are fundamental to controlling reaction selectivity in the synthesis and conversion of valuable chemical intermediates like dimethylnaphthalenes, which are often produced from dimethyltetralin precursors. colab.ws

Applications of 2,3 Dimethyltetralin and Its Derivatives in Advanced Materials and Industrial Processes

Precursors for Advanced Polymeric Materials

While 2,3-dimethyltetralin is not directly polymerized, it serves as a potential intermediate in the multi-step synthesis of specific monomers required for high-performance polymers like Poly(ethylene naphthalate), commonly known as PEN. The desired monomer for PEN is 2,6-naphthalene dicarboxylic acid (2,6-NDCA), which is produced through the oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN). acs.orgwikipedia.org Therefore, the primary challenge in PEN manufacturing lies in the efficient and selective synthesis of 2,6-DMN. nacatsoc.org

Industrial synthesis routes often generate a complex mixture of dimethylnaphthalene (DMN) isomers, as separating them by distillation is difficult due to their very similar boiling points. google.comgoogle.com A common strategy involves the cyclization of various alkenylbenzenes to produce a mixture of dimethyltetralin (DMT) isomers. google.comgoogle.com This DMT mixture is then subjected to catalytic dehydrogenation to yield the corresponding mixture of DMN isomers. google.commdpi.com

Within this mixture, 2,3-dimethylnaphthalene (B165509) belongs to a specific group of isomers, often referred to as a triad (B1167595) (including 1,3-, 1,4-, and 2,3-DMN), which can be interconverted under certain catalytic conditions. nacatsoc.org However, for PEN production, isomers from other triads, such as 1,5-DMN and 1,6-DMN, are more valuable as they can be efficiently isomerized to the target 2,6-DMN. nacatsoc.org For instance, a patent describes a process where 1,4-dimethyltetralin is dehydrogenated to 1,4-dimethylnaphthalene, which is subsequently isomerized to 2,3-dimethylnaphthalene. google.comgoogleapis.com More critically for PEN production, other processes focus on converting isomers like 1,5-dimethyltetralin (B1199045) into 1,5-DMN, which is then isomerized into the desired 2,6-DMN. nacatsoc.org Thus, this compound's role is that of a potential component in a complex isomeric pool that requires further catalytic processing—specifically dehydrogenation and isomerization—to be converted into the linear 2,6-DMN isomer essential for high-performance polymer synthesis.

The isomeric purity of the dimethylnaphthalene monomer feed is critical to the final properties of high-performance polymers like PEN. The superior mechanical strength and thermal resistance of PEN are derived from the highly regular, linear structure of its polymer chains, which is achieved by using the symmetrical 2,6-DMN monomer. acs.orgwikipedia.org

The presence of other DMN isomers, such as 2,3-DMN, introduces non-linearity into the polymer backbone. This disruption in the chain structure hinders efficient packing and crystallization, leading to a significant degradation of the material's properties. The inclusion of non-linear isomers can result in:

Lower melting temperature (Tm)

Reduced glass transition temperature (Tg)

Decreased mechanical strength and modulus

Impaired barrier properties

Consequently, the purity of the precursor dimethyltetralin mixture is of paramount importance. A synthesis route that yields a high proportion of 2,6-dimethyltetralin, or isomers that can be readily converted to it, is highly desirable. The complex and costly separation processes, such as selective crystallization and adsorption, required to isolate pure 2,6-DMN from mixed isomers underscore the industrial emphasis on achieving high isomeric purity at the earliest possible stage of synthesis. wikipedia.orggoogle.com Therefore, controlling the isomeric distribution during the initial cyclization to form dimethyltetralins is a key factor in determining the quality and performance of the final polymer.

Role in Hydrocarbon Processing and Energy Conversion

Advanced aircraft and hypersonic vehicles require fuels that can withstand extreme temperatures and act as a primary coolant for engines and airframes. osti.gov This has led to the development of thermally stable jet fuels, such as JP-8+100 and JP-900, which are designed to resist thermal-oxidative degradation and deposit formation at elevated temperatures. mdpi.comsae.org Cyclic and polycyclic hydrocarbons are key components in these formulations due to their high density and thermal stability.

While this compound itself is not typically cited as a specific additive, its hydrogenated derivatives (dimethyldecalins) and related structures are highly relevant. Decahydronaphthalene (decalin), the fully saturated analog of naphthalene (B1677914), is valued as an endothermic fuel. justia.comnih.gov Its dehydrogenation at high temperatures is an endothermic reaction that absorbs a significant amount of heat, thereby increasing the fuel's heat sink capacity. justia.com Compounds like decalin and octahydroindene are major components of the thermal-stable fuel JP-900 and are also used as additives to improve the thermal stability and volumetric heat value of conventional aviation fuels. mdpi.com Additive packages are designed to improve fuel stability by 100°F or more, enabling higher engine operating temperatures. sae.orgdtic.mil As a dimethyl-substituted tetralin, this compound is part of the class of partially saturated polycyclic aromatic compounds that are precursors to these highly stable, high-density fuel components.

In direct coal liquefaction (DCL), solid coal is converted into liquid fuels by breaking down its complex macromolecular structure under high temperature and pressure. nih.gov Hydrogen-donor solvents play a crucial role in this process by transferring hydrogen to stabilize the reactive free radicals generated during the thermal cracking of coal, thereby preventing them from recombining into coke and maximizing liquid yield. nih.govfrontiersin.org

Tetralin is recognized as an excellent hydrogen-donor solvent for this purpose. nih.govnih.gov The saturated ring of the tetralin molecule can donate hydrogen atoms, becoming dehydrogenated to naphthalene in the process. frontiersin.orgfrontiersin.org this compound functions in precisely the same manner, with the alkylated tetralin structure serving as the hydrogen-donating agent. The presence of methyl groups can influence its solvent properties and reactivity, but the fundamental mechanism of hydrogen transfer remains the same. Studies on tetralin show that its transformation rate increases significantly with temperature, indicating a greater extent of hydrogen donation to the coal matrix at higher liquefaction temperatures. nih.govfrontiersin.org

Table 1: Transformation of Tetralin as a Hydrogen-Donor Solvent in Coal Liquefaction This interactive table summarizes the transformation rates of tetralin and the composition of the resulting liquid products at different temperatures during direct coal liquefaction, illustrating its role as a hydrogen donor.

Reaction Temperature (°C)Tetralin Transformation Rate (%)Dominant Product from TetralinSecondary Product from Tetralin
38069.76NaphthaleneMethyl Indan
42083.86NaphthaleneMethyl Indan

Data sourced from studies on Wucaiwan coal liquefaction. frontiersin.orgnih.govfrontiersin.org

Hydrodearomatization (HDA) is a critical refinery process for upgrading fuel quality. Reducing the aromatic content of diesel and jet fuel increases the cetane number and lowers the smoke point, respectively, leading to cleaner combustion and reduced emissions. rsc.org This process involves the catalytic hydrogenation of aromatic compounds.

In catalysis research, naphthalene and its derivatives are frequently used as model compounds to study the performance of HDA catalysts, such as sulfided NiMo/Al₂O₃ and CoMo/Al₂O₃. mdpi.combirmingham.ac.uk The reaction pathway typically involves the stepwise hydrogenation of the polycyclic aromatic compound. For naphthalene, the first step is hydrogenation to tetralin, followed by a slower conversion to decalin. mdpi.commdpi.com

This compound serves as a more complex model compound, representing the alkyl-substituted polyaromatic hydrocarbons found in heavy oil fractions and coal-derived liquids. Studies using such model compounds are essential for understanding reaction kinetics, catalyst selectivity, and the mechanisms of catalyst deactivation by coke formation. mdpi.com Research has shown that the dehydrogenation of tetralin (the reverse reaction) can produce more coke than the hydrogenation of naphthalene, highlighting the importance of process conditions and hydrogen partial pressure in maintaining catalyst activity. mdpi.combirmingham.ac.uk

Advanced Chemical Intermediates and Building Blocks

The unique bicyclic structure of this compound, featuring both an aromatic ring and a substituted aliphatic ring, makes it a versatile platform for the synthesis of more complex and valuable molecules. Its derivatives serve as important intermediates in various chemical processes.

The principles of asymmetric synthesis often rely on the use of chiral auxiliaries—stereogenic units temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.orgtcichemicals.com A chiral auxiliary biases the reaction to favor the formation of one stereoisomer over another. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.com

The structure of this compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Theoretically, enantiomerically pure forms of this compound could serve as chiral building blocks or auxiliaries. By attaching this chiral scaffold to a prochiral substrate, it could direct subsequent reactions, such as alkylations or aldol (B89426) reactions, to proceed with high diastereoselectivity. wikipedia.org This strategy allows for the construction of complex molecules with multiple, well-defined stereocenters. After guiding the stereospecific formation, the this compound-based auxiliary could be cleaved and potentially recovered, a key principle in efficient chiral synthesis. sigmaaldrich.com While this application is theoretically sound and aligns with established methodologies in asymmetric synthesis, specific, documented examples of this compound being employed as a chiral auxiliary in the synthesis of complex molecules are not prominent in publicly available research.

A significant application of dimethyltetralins, including the 2,3-isomer, is their role as precursors in the synthesis of dimethylnaphthalenes (DMNs). googleapis.com Dimethylnaphthalenes are highly valuable chemical intermediates, particularly as feedstocks for the production of naphthalene dicarboxylic acids. google.com These acids are essential monomers for manufacturing high-performance polymers, such as poly(ethylene 2,6-naphthalate), which offers superior thermal and mechanical properties compared to conventional polyesters. googleapis.comgoogle.com

The primary pathway to convert this compound to its corresponding value-added chemical, 2,3-dimethylnaphthalene, is through catalytic dehydrogenation. This process involves removing hydrogen atoms from the saturated ring to form a second aromatic ring. mdpi.com This reaction is typically carried out at elevated temperatures in the presence of a catalyst. Studies on the dehydrogenation of the parent compound, tetralin, to naphthalene provide insight into the catalysts and conditions used for such transformations. Bifunctional catalysts, often containing metals like nickel (Ni) and molybdenum (Mo) on an alumina (B75360) (Al₂O₃) support, are effective for this purpose. mdpi.com The metal components are responsible for the hydrogenation/dehydrogenation function. mdpi.com

Research on model compounds demonstrates that NiMo/Al₂O₃ catalysts show high activity for both the hydrogenation of naphthalene and the dehydrogenation of tetralin. mdpi.com In the context of producing value-added chemicals, the dehydrogenation reaction is paramount. The selectivity for naphthalene during tetralin dehydrogenation can be very high, reaching up to 98.7% under certain conditions. mdpi.com

CatalystReactantTemperature (°C)Pressure (bar)Key ProductSelectivity (%)
NiMo/Al₂O₃Tetralin210–38018Naphthalene~98.7
CoMo/Al₂O₃Tetralin210–38018NaphthaleneSlightly lower than NiMo

This table presents representative data for the dehydrogenation of tetralin, a model reaction illustrating the pathway for converting dimethyltetralins to dimethylnaphthalenes. Data sourced from studies on NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts. mdpi.com

This synthetic route, transforming a dimethyltetralin into a dimethylnaphthalene, represents a key step in upgrading hydrocarbon feedstocks to high-value chemical intermediates for the polymer industry. googleapis.com

Biomarkers in Geochemical and Environmental Sciences

In the fields of geochemistry and petroleum exploration, biomarkers are molecular fossils that provide valuable information about the origin, thermal maturity, and depositional environment of organic matter in sediments and crude oils. kemdikbud.go.id this compound is a precursor to 2,3-dimethylnaphthalene, which serves as a significant aromatic biomarker. bohrium.com During the geological processes of diagenesis and catagenesis, where sedimentary organic matter is altered by increasing temperature and pressure, saturated cyclic compounds like this compound undergo dehydrogenation to form their more stable aromatic counterparts.

The distribution and relative abundance of dimethylnaphthalene (DMN) isomers are widely used as indicators of thermal maturity. bohrium.comnih.gov The underlying principle is that different isomers possess varying degrees of thermal stability. As organic matter matures, chemical reactions favor the conversion of less stable isomers into more stable ones. nih.govacs.org Geochemists have developed several maturity parameters based on the ratios of specific DMN isomers. These ratios change predictably with increasing temperature and can be correlated with other maturity indicators like vitrinite reflectance (%Ro). scielo.org.coresearchgate.net

For instance, the Dimethylnaphthalene Ratio (DNR) compares the concentrations of more stable β-substituted isomers (like 2,6- and 2,7-DMN) to less stable α-substituted isomers (like 1,5- and 1,8-DMN). scielo.org.co An increase in these ratios typically signifies a higher level of thermal maturity. These aromatic biomarkers are particularly useful because they are resistant to biodegradation and remain effective indicators in the mid-to-late stages of oil generation, where many saturated hydrocarbon biomarkers may have reached equilibrium. researchgate.net

The relative distribution of DMNs can also provide clues about the source of the original organic matter, helping to distinguish between terrestrial (higher plant) and marine (algal and bacterial) inputs. kemdikbud.go.id

Biomarker ParameterCalculationGeochemical Significance
Dimethylnaphthalene Ratio 1 (DNR-1)(2,6-DMN + 2,7-DMN) / 1,5-DMNIndicates thermal maturity. The ratio increases as less stable 1,5-DMN is converted to more stable isomers.
Dimethylnaphthalene Ratio 2 (DNR-2)2,7-DMN / 1,8-DMNA thermal maturity parameter that generally increases with temperature.
Methylnaphthalene Ratio (MNR)2-Methylnaphthalene (B46627) / 1-MethylnaphthaleneIndicates thermal maturity based on the higher stability of the β-substituted isomer (2-MN).

This table summarizes key aromatic biomarker ratios derived from naphthalenes, which are the dehydrogenated products of tetralins found in geological samples. These ratios are used to assess the thermal maturity of source rocks and crude oils. scielo.org.co

Environmental Behavior and Degradation Studies of Substituted Tetralins

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation in Various Matrices)

Abiotic degradation encompasses chemical processes that break down compounds without the involvement of living organisms. For substituted tetralins, the key abiotic mechanisms are photodegradation and, to a lesser extent, hydrolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For a compound to undergo hydrolysis, it must have a functional group that is susceptible to nucleophilic attack by water. Substituted tetralins, like 2,3-dimethyltetralin, are hydrocarbons composed of a fused benzene (B151609) and cyclohexane (B81311) ring. The carbon-carbon and carbon-hydrogen bonds that make up the fundamental structure of these compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. There is currently a lack of specific experimental data on the hydrolysis rates of this compound and other alkylated tetralins in aqueous environments. However, based on their chemical structure, significant hydrolysis is not expected to be a major degradation pathway.

Photodegradation: Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant abiotic degradation pathway for many organic pollutants in the environment. Studies on naphthalene (B1677914) and alkylated naphthalenes, which share structural similarities with substituted tetralins, indicate that photodegradation can be an important fate process.

Research has shown that the photodegradation of naphthalene and eight different alkylated naphthalenes follows pseudo-first-order kinetics. The rate of this degradation can be influenced by environmental factors such as temperature. The process leads to the formation of various oxygenated transformation products, including alcohols, aldehydes, ketones, and quinones. It has been observed that the toxicity of the reaction mixtures can initially increase during photodegradation before eventually decreasing with further weathering, suggesting that some of the intermediate photoproducts may be more toxic than the parent compounds.

The primary photodegradation pathways for related compounds often involve N-dealkylation and cyclization, with the preference for a particular pathway being dependent on the solvent matrix. The presence of dissolved oxygen has been found to accelerate the photodegradation process, particularly the dealkylation reactions.

Interactive Table: Factors Influencing Abiotic Degradation of Substituted Tetralins
Degradation MechanismInfluencing FactorsExpected Significance for this compound
Hydrolysis pH, Temperature, Presence of susceptible functional groupsLow, due to the hydrolytically stable hydrocarbon structure.
Photodegradation Light intensity (UV radiation), Temperature, Solvent matrix, Dissolved oxygenHigh, likely a significant degradation pathway in surface waters and on surfaces exposed to sunlight.

Biotic Degradation Pathways (e.g., Microbial Metabolism and Biotransformation)

The biodegradation of substituted tetralins is primarily driven by microbial metabolism, where microorganisms utilize these compounds as a source of carbon and energy. The presence of alkyl substituents can influence the rate and pathway of degradation.

Microbial Metabolism: Numerous studies have focused on the microbial degradation of tetralin, the parent compound of this compound. Several bacterial strains have been identified that can grow on tetralin as the sole source of carbon and energy. These include species of Corynebacterium, Pseudomonas, Sphingopyxis, and Rhodococcus. nih.gov

The aerobic degradation of tetralin typically initiates with the enzymatic insertion of oxygen into the aromatic ring by a dioxygenase enzyme. nih.gov In Corynebacterium sp. strain C125, the catabolism of tetralin begins with the hydroxylation of the benzene nucleus at the C-5 and C-6 positions, forming a cis-dihydrodiol. This is followed by dehydrogenation to produce 5,6,7,8-tetrahydro-1,2-naphthalenediol. The aromatic ring is then cleaved by a catechol-2,3-dioxygenase, and subsequent hydrolytic attack leads to the formation of a carboxylic acid-substituted cyclohexanone (B45756). orst.eduepa.gov

In Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB, a similar degradation strategy is employed, ultimately breaking down the tetralin molecule into intermediates of central metabolism, such as pyruvate, acetyl-CoA, and glutaryl-CoA. nih.gov It is plausible that this compound is degraded via analogous pathways, although the methyl substituents may affect the initial enzymatic attack and the subsequent metabolic steps. The position of the methyl groups on the saturated ring is likely to influence which enzymes can act on the molecule and the rate of degradation.

Anaerobic degradation of tetralin has also been investigated in sulfate-reducing enrichment cultures. In this case, the degradation is initiated by the addition of a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid as a major metabolite. This is analogous to the anaerobic degradation of naphthalene, which proceeds via 2-naphthoic acid.

Biotransformation: Biotransformation refers to the structural modification of a chemical compound by an organism or enzyme system. taylorandfrancis.com In the context of substituted tetralins, biotransformation can lead to the formation of various metabolites. While specific biotransformation studies on this compound are scarce, research on other alkylated PAHs suggests that microbial systems can catalyze a range of reactions.

For alkylated phenanthrenes, a related class of compounds, microbial degradation has been shown to involve mono-oxidation of the methyl group as a primary metabolic pathway. This suggests that for this compound, initial biotransformation could involve the hydroxylation of one or both of the methyl groups. These initial transformation steps can increase the water solubility of the compound, which may, in some cases, also increase its bioavailability and potential toxicity before further degradation occurs.

Fungal systems are also known to be effective in the biotransformation of complex organic molecules. While specific data on the fungal metabolism of this compound is not available, fungi are known to produce a wide array of enzymes, including cytochrome P450 monooxygenases, that can hydroxylate and further oxidize hydrocarbon structures.

Interactive Table: Key Enzymes and Organisms in the Biotic Degradation of Tetralin
OrganismKey Enzyme(s)Initial Reaction
Corynebacterium sp. strain C125Dioxygenase, Dehydrogenase, Catechol-2,3-dioxygenaseHydroxylation of the aromatic ring
Sphingopyxis granuli strain TFADioxygenaseOxygen insertion into the aromatic ring
Rhodococcus sp. strain TFBHomologous enzymes to strain TFAOxygen insertion into the aromatic ring
Sulfate-reducing enrichment cultureCarboxylase (putative)Addition of a C1 unit to the aromatic ring

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are used to predict the transport, distribution, and persistence of chemicals in the environment. researchgate.net These models integrate a chemical's physical-chemical properties with environmental parameters to estimate its concentration in different compartments such as air, water, soil, and sediment.

Environmental Fate Modeling: Specific environmental fate models for this compound have not been extensively reported. However, general models for petroleum hydrocarbons and PAHs can provide an indication of its likely behavior. nih.gov The environmental distribution of this compound will be influenced by its physical-chemical properties, such as its vapor pressure, aqueous solubility, and octanol-water partition coefficient (Kow). As an alkylated derivative of tetralin, it is expected to have a lower aqueous solubility and a higher Kow compared to the parent compound, suggesting a greater tendency to partition to organic matter in soil and sediment.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can estimate the environmental fate properties of chemicals based on their molecular structure. ecetoc.org QSAR models have been developed for PAHs to predict properties related to their degradation. nih.gov For example, information indices, which are calculated from the molecular graph, have been found to be important descriptors in QSAR models for the dissipation of PAHs in the rhizosphere. nih.gov Such models could potentially be applied to estimate the degradation potential of this compound.

Persistence Assessment: Persistence is a measure of the length of time a substance remains in a particular environment before it is degraded. It is often expressed as a half-life (the time it takes for 50% of the substance to be degraded). The persistence of a chemical is a key factor in its potential to cause long-term environmental effects. orst.edu

There is limited specific data on the persistence of this compound in various environmental matrices. However, studies on related compounds suggest that alkylation can affect persistence. For some PAHs, alkylated derivatives have been observed to be more persistent than their parent compounds. This increased persistence can be attributed to several factors, including reduced bioavailability to microorganisms and steric hindrance that may slow down enzymatic degradation.

The environmental half-life of a compound is not a single value but can vary significantly depending on the environmental conditions, such as temperature, pH, light intensity, and the presence and activity of microbial populations. orst.edu Therefore, a comprehensive persistence assessment would require data from various environmental compartments and conditions.

Interactive Table: Factors Influencing the Environmental Fate and Persistence of this compound
Property / ProcessInfluence on Environmental FateExpected Trend for this compound
Aqueous Solubility Affects transport in water and bioavailability.Lower than tetralin, limiting mobility in water.
Octanol-Water Partition Coefficient (Kow) Determines partitioning between water and organic phases (e.g., sediment, biota).Higher than tetralin, indicating a greater tendency to sorb to organic matter.
Vapor Pressure Influences volatilization from soil and water surfaces.Lower than tetralin, reducing atmospheric transport.
Biodegradation Rate Primary mechanism for removal from the environment.Potentially slower than tetralin due to methyl substitution.
Photodegradation Rate Important for removal from surfaces and surface waters.Dependent on light conditions and environmental matrix.

Future Research Directions and Emerging Opportunities

Development of Highly Selective and Sustainable Catalytic Systems for 2,3-Dimethyltetralin Production

The synthesis of specific dimethyltetralin isomers, such as this compound, often faces challenges related to selectivity and the use of harsh, non-regenerable catalysts. Future research will prioritize the development of highly selective and sustainable catalytic systems.

Current Research & Findings:

Zeolite Catalysis: Zeolites, particularly large-pore variants like H-BEA, have shown promise in the isomerization of dimethylnaphthalene (DMN) isomers to yield dimethyltetralins (DMT). The selectivity towards specific isomers like 2,6-DMT is highly dependent on the Si/Al ratio of the zeolite and the reaction temperature. For instance, a 14.9% yield of 2,6-DMT was achieved over H-BEA(12.5) at 200 °C. colab.ws Higher temperatures (above 300 °C) can lead to undesirable side reactions like dealkylation and cracking. colab.ws

Composite Molecular Sieves: To enhance catalytic performance, composite molecular sieves, such as Mg-modified HBEA/MTW, have been investigated for the alkylation of 2-methylnaphthalene (B46627) to produce 2,6-DMN, a precursor to 2,6-DMT. These composite catalysts have demonstrated potential for increased selectivity. colab.ws

Sustainable Approaches: A move towards "green chemistry" principles is evident in recent research. mpg.de This includes developing processes that utilize renewable starting materials and environmentally benign catalysts. For example, a recent two-step route to produce dimethyltetralin involves the use of cyclohexanone (B45756) (derivable from lignin) over a commercial H-ZSM-5 zeolite catalyst. nih.gov

Selective Hydrogenation: The selective hydrogenation of naphthalenes is a key step in producing tetralin derivatives. Research into catalysts that can control the regioselectivity of this process is ongoing. google.com

Future Outlook:

The focus will be on designing catalysts that can operate under milder conditions, utilize renewable feedstocks, and be easily recovered and reused. This includes the exploration of nanocrystalline materials, such as sulfated zirconia, which have shown high activity in rearrangement reactions leading to dimethyltetralin derivatives. researchgate.net Furthermore, the development of catalytic systems for the direct, selective synthesis of this compound, avoiding complex isomerization and separation steps, remains a significant goal. acs.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound and predicting its reactivity. The integration of advanced spectroscopic and computational methods offers a powerful approach to gain these insights.

Current Methodologies:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to characterize the products of dimethyltetralin synthesis and to identify reaction intermediates. dergipark.org.trresearchgate.net High-resolution mass spectrometry is also employed to verify molecular weight and fragmentation patterns.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to investigate reaction pathways and determine the energetics of different mechanisms. For example, DFT has been used to differentiate between hydride and radical mechanisms in reactions involving tetralin derivatives. researchgate.net Computational studies can also predict stable conformations of isomers and elucidate structure-reactivity relationships. acs.org

Future Opportunities:

The synergy between experimental and computational approaches will be key. In-situ spectroscopic techniques, which allow for the observation of catalytic processes in real-time, combined with dynamic computational models, will provide unprecedented detail about reaction intermediates and transition states. This deeper understanding will facilitate the rational design of more efficient and selective catalysts. For instance, computational screening of different zeolite structures could predict their suitability for specific isomerization or alkylation reactions. colab.ws

Exploration of Novel Applications in Emerging Fields of Materials Science and Sustainable Chemistry

While traditionally used as intermediates and fuel additives, dimethyltetralins hold potential for novel applications in advanced materials and sustainable chemical processes. nih.govsolubilityofthings.com

Emerging Applications:

Advanced Materials: Tetralin derivatives are being considered for the development of polymers and other advanced materials. solubilityofthings.com The rigid, bicyclic structure of the tetralin core can impart desirable properties such as thermal stability.

Sustainable Chemistry: The production of dimethyltetralin from biomass-derived feedstocks, such as cyclohexanone from lignin, opens up possibilities for producing renewable, high-performance fuels and chemical intermediates. mpg.denih.gov

Medicinal Chemistry: The tetralin scaffold is a structural component in several biologically active compounds, including some with potential therapeutic applications. austinpublishinggroup.comresearchgate.net While research has focused on other derivatives, the potential of this compound in this area remains largely unexplored.

Future Prospects:

Research will likely focus on incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal and mechanical properties. In the realm of sustainable chemistry, the development of efficient processes to convert biomass into this compound could contribute to the production of bio-based plastics and specialty chemicals. wiley-vch.de Further investigation into the biological activity of this compound and its derivatives could uncover new therapeutic leads.

Design of Efficient Processes for Isomer Separation and Purification

A significant challenge in the production of a specific dimethyltetralin isomer is its separation from a complex mixture of other isomers. google.com Developing efficient and cost-effective separation and purification processes is therefore a critical area of research.

Current Separation Techniques:

Fractional Distillation: Due to differences in their boiling points, fractional distillation can be used to separate dimethyltetralin isomers. nih.gov However, this method can be energy-intensive and may not be effective for isomers with very close boiling points.

Crystallization: Crystallization from a melt can be a highly effective method for purifying a desired isomer. google.com This technique relies on differences in the melting points and crystal structures of the isomers.

Chromatography: Chromatographic methods, such as supercritical fluid chromatography (SFC), can be used for the analytical and preparative separation of isomers. nih.gov

Future Directions:

The development of more advanced separation technologies will be crucial. This could include the use of selective adsorbents, membrane-based separation processes, or more sophisticated crystallization techniques. The goal is to design processes that are not only highly efficient in terms of purity but also economically viable and environmentally friendly. For instance, research into solvent extraction methods using "green" solvents is a promising avenue. colab.wsnih.gov

Fundamental Studies on the Structure-Reactivity Relationships of Dimethyltetralin Isomers

The position of the methyl groups on the tetralin ring significantly influences the physicochemical and reactive properties of dimethyltetralin isomers. Fundamental studies aimed at understanding these structure-reactivity relationships are essential for predicting their behavior in various chemical processes.

Key Research Areas:

Reactivity in Hydrogen Transfer Reactions: Dimethyltetralins can act as hydrogen donor solvents in processes like coal liquefaction. Studies have shown that the stability and reactivity of the isomers can vary significantly. osti.gov

Catalytic Transformations: The structure of a dimethyltetralin isomer will affect its interaction with a catalyst and, consequently, the products of a catalytic reaction. For example, the skeletal rearrangement of 1,1-dimethyltetralin (B155495) involves methyl migration in carbocation intermediates. researchgate.net

Oxidation and Dehydrogenation: The susceptibility of dimethyltetralin isomers to oxidation and dehydrogenation is also structure-dependent. These reactions are important in both synthetic applications and in understanding the stability of these compounds as fuel components. nsf.gov

Future Research Focus:

Systematic studies comparing the reactivity of a wide range of dimethyltetralin isomers under various reaction conditions are needed. This will involve a combination of experimental kinetics and computational modeling to build a comprehensive understanding of how the methyl group positions influence electronic effects, steric hindrance, and the stability of reaction intermediates. This knowledge will be invaluable for the rational design of chemical processes involving dimethyltetralin isomers.

Q & A

What catalytic systems and reaction conditions optimize the synthesis of 2,3-dimethyltetralin with high regioselectivity?

Methodological Answer:
Zeolite-based catalysts, particularly Beta-type zeolites (e.g., CP811E-75), are effective for cyclization reactions to synthesize dimethyltetralin derivatives. Key parameters include:

  • Catalyst loading : 10–30 wt.% relative to the substrate .
  • Temperature : Optimal range of 150–250°C for intramolecular cyclization of substituted pentenes.
  • Selectivity control : Zeolite Beta achieves >90% selectivity for 1,5-dimethyltetralin analogs, suggesting similar frameworks could be adapted for this compound by modifying substituent positions .
  • Characterization : Post-reaction analysis via GC-MS and NMR to confirm regiochemistry and purity.

How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) provides atomic-level structural details:

  • Data collection : Use CuKα radiation (λ = 1.54184 Å) with a SuperNova diffractometer (ω-scan mode) at 150 K .
  • Key metrics : Bond lengths (e.g., C=O at 1.210 Å) and angles (e.g., C–N–C at 108.65°) differentiate between stereoisomers .
  • Refinement : SHELXL software refines structures to R1 < 0.05, with hydrogen atoms placed geometrically and thermal parameters constrained to 1.2×Ueq of parent atoms .

What toxicological data gaps exist for this compound, and how can they be addressed experimentally?

Methodological Answer:
Per ATSDR guidelines , critical data gaps include:

  • Chronic exposure effects : No studies on carcinogenicity or endocrine disruption. Design 2-year rodent bioassays with oral/inhalation exposure (0.1–100 mg/kg/day).
  • Metabolic pathways : Use isotopic labeling (e.g., deuterated analogs like 2,3-dimethylaniline-d3) paired with LC-HRMS to trace metabolites in hepatic microsomes .
  • Dermal absorption : Apply OECD TG 428 protocols using human skin models and HPLC-UV quantification .

How should researchers reconcile contradictory toxicity data across studies on naphthalene derivatives like this compound?

Methodological Answer:
Contradictions often arise from variability in exposure routes or model systems. Mitigation strategies include:

  • Meta-analysis : Pool data from PubMed, TOXCENTER, and NTRL using query strings combining terms like "Polycyclic Aromatic Hydrocarbons/pharmacology" and "RNA/DNA damage" .
  • Quality assessment : Apply Klimisch scores to exclude studies with inadequate controls or non-validated endpoints .
  • Mechanistic validation : Use in vitro assays (e.g., Ames test for mutagenicity, CYP450 inhibition screens) to confirm hypothesized pathways .

What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • QSAR modeling : Use EPI Suite to estimate logP (octanol-water partition coefficient) and biodegradation half-life. Compare with structurally similar compounds (e.g., naphthalene, logP = 3.01) .
  • Molecular dynamics simulations : Simulate interactions with lipid bilayers to assess bioaccumulation (GROMACS software, OPLS-AA force field) .
  • Field validation : Deploy passive samplers in aquatic systems and quantify via GC-MS with EPA Method 8270 .

How can isotopic labeling techniques elucidate the metabolic fate of this compound in mammalian systems?

Methodological Answer:

  • Synthesis of labeled analogs : Incorporate <sup>13</sup>C or <sup>2</sup>H isotopes at methyl groups via catalytic deuteration or Grignard reactions .
  • Tracing metabolites : Administer labeled compound to rodent models; analyze urine/serum using UPLC-QTOF-MS with stable isotope-resolved metabolomics (SIRM) .
  • Pathway mapping : Use software like MetaboAnalyst to integrate MS data with KEGG pathways, identifying phase I/II metabolites (e.g., hydroxylated or glutathione-conjugated derivatives) .

What analytical methods differentiate this compound from its structural isomers in complex mixtures?

Methodological Answer:

  • Chromatographic separation : Use a DB-5MS capillary column (30 m × 0.25 mm) with a 40°C–300°C gradient (5°C/min) and He carrier gas .
  • Mass spectrometry : Monitor characteristic ions (e.g., m/z 160 for demethylation fragments) and compare retention indices with authentic standards .
  • Nuclear Overhauser Effect (NOE) NMR : Irradiate methyl protons to confirm spatial proximity in 2,3- vs. 1,5-isomers .

What in vitro models are suitable for studying the neurotoxicity of this compound?

Methodological Answer:

  • Primary neuronal cultures : Isolate cortical neurons from embryonic rats; expose to 1–100 µM compound for 24–72 hours. Assess viability via MTT assay and dendritic arborization using Sholl analysis .
  • Blood-brain barrier (BBB) penetration : Use a co-culture of hCMEC/D3 endothelial cells and astrocytes. Quantify permeability (Papp) and efflux ratios via LC-MS/MS .
  • Mechanistic studies : Employ Ca<sup>2+</sup> imaging (Fluo-4 AM dye) to evaluate disruption of neuronal calcium homeostasis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.